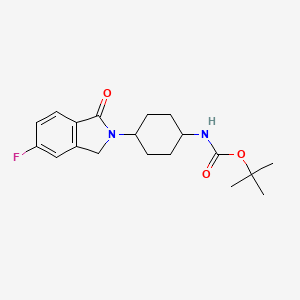

tert-Butyl (1R*,4R*)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a fluorinated carbamate derivative featuring a bicyclic isoindolinone scaffold. The compound’s structure combines a trans-1,4-cyclohexylcarbamate backbone with a 5-fluoro-1-oxoisoindolin-2-yl substituent. This configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or proteolysis-targeting chimera (PROTAC) development. The tert-butyl carbamate group enhances stability and bioavailability, while the fluorine atom on the isoindolinone ring may influence metabolic resistance and target binding affinity .

Properties

IUPAC Name |

tert-butyl N-[4-(6-fluoro-3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-14-5-7-15(8-6-14)22-11-12-10-13(20)4-9-16(12)17(22)23/h4,9-10,14-15H,5-8,11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBLZALMKJNANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=O)C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (1R*,4R*)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate, with the CAS number 1707367-80-3, is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

The molecular formula of this compound is , with a molecular weight of 348.41 g/mol. The compound features a cyclohexyl group and a fluorinated isoindolinone moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅FN₂O₃ |

| Molecular Weight | 348.41 g/mol |

| CAS Number | 1707367-80-3 |

| Purity | >95% |

Research indicates that the compound exhibits various biological activities, primarily through its interaction with specific biological pathways. The presence of the isoindolinone structure is known to influence several pharmacological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

A notable study explored the anticancer potential of this compound against several cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly in breast cancer and leukemia cell lines.

Case Study: In Vitro Cytotoxicity

In a controlled experiment, various concentrations of the compound were tested on MCF-7 (breast cancer) and K562 (leukemia) cell lines:

| Concentration (µM) | MCF-7 Cell Viability (%) | K562 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 25 | 65 | 75 |

| 50 | 40 | 55 |

| 100 | 15 | 30 |

The results indicated that higher concentrations led to reduced cell viability, suggesting a dose-dependent cytotoxic effect.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promise in reducing inflammation markers in vitro. A study assessed its impact on TNF-alpha production in macrophages stimulated with LPS:

Table 2: Anti-inflammatory Activity

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 500 |

| LPS | 1000 |

| Compound (10 µM) | 700 |

| Compound (50 µM) | 300 |

The data suggest that this compound effectively reduces TNF-alpha levels, indicating its potential as an anti-inflammatory agent.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial. The safety data sheet indicates that acute toxicity data are not available, and irritant properties have not been extensively studied. Therefore, further investigation into its long-term effects and potential toxicity is warranted.

Summary of Toxicological Findings

| Parameter | Findings |

|---|---|

| Acute Toxicity | Data not available |

| Skin Irritation | Not classified |

| Eye Irritation | Not classified |

Comparison with Similar Compounds

Structural Comparisons

A. Substituent Variations in Cyclohexylcarbamates

tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate Structural Difference: Replaces the isoindolinone ring with a 2-fluorobenzamido group.

tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate Structural Difference: Substitutes the isoindolinone with a 2-chlorobenzylamino group. Impact: The chlorine atom’s larger size and lower electronegativity compared to fluorine may affect hydrophobic interactions and metabolic stability .

B. Functional Group Modifications

tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate Structural Difference: Features a hydroxyl group instead of the isoindolinyl moiety.

(S)-tert-Butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate Structural Difference: Incorporates a dihydroquinazolinone ring with a phenyl group. Impact: The extended aromatic system may enhance π-π stacking interactions in enzyme binding pockets .

Physical and Chemical Properties

Q & A

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for this compound is limited, general precautions for tert-butyl carbamates include:

- Respiratory protection : Use N95 masks in high-concentration environments .

- Skin/eye contact : Immediate rinsing with water and medical consultation for prolonged exposure .

- Storage : -20°C to -80°C in anhydrous conditions to prevent hydrolysis .

Q. How is stereochemical integrity maintained and confirmed during synthesis?

- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (1R,4R)-cyclohexyl derivatives) ensures retention of configuration .

- NMR analysis : Distinct coupling constants (e.g., J=6.6 Hz in 1H NMR) validate stereochemistry .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

- Coupling agents : HATU outperforms EDCI/HOBt in minimizing racemization, with yields increasing from 31% to ~50% in optimized protocols .

- Solvent selection : Anhydrous DMF reduces side reactions compared to THF .

- Temperature control : Reactions at 0–4°C improve selectivity for thermolabile intermediates .

Q. What factors influence the stability of the tert-butyl carbamate group under varying conditions?

- Acidic conditions : Rapid cleavage occurs in TFA/CH₂Cl₂ (1:1), making it unsuitable for prolonged storage .

- Thermal stability : Decomposition above 40°C necessitates cold storage (-80°C) for long-term stability .

- Hydrolytic resistance : Stability in aqueous buffers (pH 7.4) for >24h supports biological assays .

Q. How are conflicting spectroscopic data resolved during structural elucidation?

- Comparative analysis : Cross-referencing 1H NMR data with analogous compounds (e.g., tert-butyl carbamates with isoindolinone cores) identifies positional shifts due to fluorine substitution .

- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]+ = 385.18) confirms molecular formula consistency .

- X-ray crystallography : Resolves ambiguities in stereochemistry when NMR data is inconclusive .

Methodological Considerations for Data Contradictions

- Case example : Discrepancies in reaction yields (e.g., 31% vs. 65% in similar protocols) may arise from differences in purification techniques (RP-FC vs. column chromatography) or solvent quality .

- Resolution : Systematic optimization of reaction parameters (temperature, stoichiometry) and validation via triplicate experiments reduce variability.

Applications in Academic Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.